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Executive Summary
The orexin system, comprising the neuropeptides orexin-A (hypocretin-1) and orexin-B

(hypocretin-2) and their G-protein coupled receptors, OX1R (HCRTR1) and OX2R (HCRTR2),

is a critical regulator of fundamental physiological processes. Initially discovered for its role in

appetite, its primary function is now understood to be the stabilization of wakefulness and

arousal.[1][2][3] Dysfunction of this system is the root cause of narcolepsy type 1.[1]

Phylogenetically, the orexin system is present exclusively in vertebrates, suggesting it

originated in an early vertebrate ancestor.[2][4][5] Its remarkable structural and functional

conservation across vertebrate evolution underscores its fundamental importance and makes it

a compelling target for therapeutic development. This guide provides a detailed examination of

the evolutionary conservation of the orexin peptides and receptors, their signaling pathways,

and the key experimental methodologies used in their study.

Evolutionary Conservation of Orexin Peptides
The two orexin peptides, orexin-A and orexin-B, are derived from a common precursor,

prepro-orexin.[4][6] The structures of these peptides, particularly orexin-A, are highly

conserved throughout mammalian species, suggesting strong evolutionary pressure to

maintain their form and function.[6][7]
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Orexin-A (OXA): A 33-amino-acid peptide characterized by two intramolecular disulfide

bridges.[6][8] Its primary sequence is identical among all mammalian species studied to

date, including humans, rats, mice, and pigs.[6][9] This absolute conservation is unusual and

points to a critical structural requirement for its function.[6] Non-mammalian orexin-A

sequences show more variation but retain key structural similarities.[4]

Orexin-B (OXB): A 28-amino-acid linear peptide that is also highly conserved, though with

minor amino acid substitutions among different mammals.[6][7][9] Its structure and length

suggest it may be the ancestral form of the orexin neuropeptide.[2][6]

The high degree of conservation, especially for orexin-A, implies that the structural integrity of

the peptide is crucial for its interaction with its receptors across different species.

Data Presentation: Peptide Sequence Homology
Table 1: Amino Acid Sequence Alignment of Orexin-A across Various Species

Species Sequence

Human
QPLPDCCRQKTCSCRLYELLHGAGNHAA
GILTL-NH2

Rat
QPLPDCCRQKTCSCRLYELLHGAGNHAAGILT

L-NH2

Mouse
QPLPDCCRQKTCSCRLYELLHGAGNHAAGILT

L-NH2

Pig
QPLPDCCRQKTCSCRLYELLHGAGNHAAGILT

L-NH2

Dog
QPLPDCCRQKTCSCRLYELLHGAGNHAAGILT

L-NH2

Chicken
HPLPDCCRQKTCSCRLYELLHGAGNHAAGILT

L-NH2

Zebrafish
LPLPNCCRPKTCSCRLFELLEGAGNHAAGILTL

-NH2
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Sequences are presented in single-letter amino acid code. The disulfide bridges in Orexin-A

are between Cys6-Cys12 and Cys7-Cys14 (in mammals).[6][8] Note the high degree of

conservation.

Table 2: Amino Acid Sequence Alignment of Orexin-B across Various Species

Species Sequence

Human
RSGPPGLQGRLQRLLQASGNHAAGILTM-
NH2

Rat RPNPPGLQGRLQRLLQASGNHAAGILTM-NH2

Mouse RPNPPGLQGRLQRLLQASGNHAAGILTM-NH2

Pig RSAPPGLQGRLQRLLQASGNHAAGILTM-NH2

Dog RSAPPGLQGRLQRLLQASGNHAAGILTM-NH2

Chicken RSIPPGLQGRLQRLLQANGNHAAGILTM-NH2

Zebrafish RSGAPGLQGRLQRLLQANGNHAAGILTM-NH2

Sequences are presented in single-letter amino acid code. Note the higher variability compared

to Orexin-A, particularly in the N-terminal region.[6][9]

Evolutionary Conservation of Orexin Receptors
Orexin peptides exert their effects by binding to two G-protein coupled receptors (GPCRs),

OX1R and OX2R.[10][11]

Receptor Structure and Phylogeny: In humans, OX1R and OX2R share approximately 64%

amino acid identity.[7][10] This homology is very high between mammalian species; for

instance, human and rat receptors share 94-95% identity, indicating strong conservation.[10]

A pivotal finding in the system's evolutionary history is that most non-mammalian vertebrates

possess only a single orexin receptor, which is structurally more similar to the mammalian

OX2R.[2][4][5][7] This suggests that OX2R is the ancestral or prototype receptor.[2][4][5] The

OX1R likely emerged from a gene duplication event early in mammalian evolution, allowing

for more complex and nuanced regulation of physiological functions.[2][4][5][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b13118510?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7365868/
https://www.researchgate.net/figure/The-amino-acid-sequence-alignment-of-prepro-orexin-from-various-species-Conserved-amino_fig2_264428641
https://www.benchchem.com/product/b13118510?utm_src=pdf-body
https://www.benchchem.com/product/b13118510?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7365868/
https://www.researchgate.net/figure/Alignment-of-orexin-A-and-orexin-B-peptide-sequences-from-different-species-A-C-Gray_fig1_284043466
https://www.benchchem.com/product/b13118510?utm_src=pdf-body
https://www.benchchem.com/product/b13118510?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6031739/
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2022.812359/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.931970/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6031739/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6031739/
https://www.benchchem.com/product/b13118510?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32754010/
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2020.00691/full
https://www.researchgate.net/publication/227062914_Orexin_and_Orexin_Receptors
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.931970/full
https://pubmed.ncbi.nlm.nih.gov/32754010/
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2020.00691/full
https://www.researchgate.net/publication/227062914_Orexin_and_Orexin_Receptors
https://pubmed.ncbi.nlm.nih.gov/32754010/
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2020.00691/full
https://www.researchgate.net/publication/227062914_Orexin_and_Orexin_Receptors
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.931970/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13118510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Binding Affinities: The two receptors exhibit different binding profiles for the orexin peptides.

OX1R binds orexin-A with high affinity but has a significantly lower affinity for orexin-B.[4]

OX2R binds both orexin-A and orexin-B with similarly high affinity.[4][6] This differential

affinity is a conserved feature and allows for functional divergence in signaling.

Data Presentation: Orexin Receptor Characteristics
Table 3: Comparison of Mammalian Orexin Receptors

Feature Orexin Receptor 1 (OX1R) Orexin Receptor 2 (OX2R)

Gene (Human) HCRTR1 (Chromosome 1) HCRTR2 (Chromosome 6)

Amino Acid Length (Human) 425 aa 444 aa

Ligand Selectivity Orexin-A >> Orexin-B Orexin-A ≈ Orexin-B

Primary G-Protein Coupling Gq/11 Gq/11, Gi/o

Phylogenetic Origin Appeared in early mammals
Ancestral form (present in

most vertebrates)

Data compiled from multiple sources.[4][7][10][12]

Table 4: Binding Affinities (Ki) of Common Orexin Receptor Antagonists

Compound Target Receptor(s) Ki (nM)

Suvorexant OX1R / OX2R 0.55 (OX1R), 0.35 (OX2R)

Lemborexant OX1R / OX2R 6.1 (OX1R)

Daridorexant OX1R / OX2R 0.47 (OX1R)

Almorexant OX1R / OX2R
Very Slow Dissociation (k_off =

0.005 min⁻¹)

TCS 1102 OX1R / OX2R 3 (OX1R), 0.2 (OX2R)
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This table summarizes binding data for commonly used research and clinical antagonists,

highlighting their utility in dissecting receptor-specific functions.[13][14][15][16]

Conservation of Orexin System Function
The physiological roles of the orexin system are remarkably conserved across vertebrates,

primarily revolving around the control of arousal and motivated behaviors.

Sleep/Wakefulness Regulation: In mammals, orexins are essential for maintaining

consolidated periods of wakefulness and preventing inappropriate transitions into sleep,

particularly REM sleep.[4][6] Orexin neurons, located exclusively in the lateral

hypothalamus, project widely to and excite monoaminergic and cholinergic arousal centers.

[3][4][17] This fundamental role in promoting arousal appears to be conserved. For example,

overexpression of orexin in zebrafish leads to an insomnia-like phenotype.[10]

Feeding and Metabolism: Orexins were initially named for their orexigenic (appetite-

stimulating) effects when administered centrally.[1][4][18] This function has been observed in

various species, including fish, suggesting it is an ancient role.[4][18] Orexin neurons are

known to integrate metabolic signals like glucose and leptin levels to link an animal's energy

status with its arousal state.[3]

Motivated Behavior and Reward: The orexin system is a critical link between arousal and

goal-oriented behaviors.[4] It has extensive connections with reward pathways, such as the

ventral tegmental area (VTA), and is involved in modulating responses to drugs of abuse and

natural rewards.[19] This function is likely conserved as it ties the fundamental need for

wakefulness to the pursuit of survival-critical activities.[2]

Orexin Receptor Signaling Pathways
Upon ligand binding, orexin receptors activate a complex and diverse array of intracellular

signaling cascades. This signaling is multifaceted, allowing the orexin system to elicit different

cellular responses depending on the context and cell type.[10][11][20] Orexin receptors couple

to at least three subtypes of heterotrimeric G-proteins: Gq/11, Gi/o, and Gs.[10][12]

Key Downstream Pathways:
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Gq/11 Pathway (Primary Pathway): Both OX1R and OX2R robustly couple to Gq proteins.[7]

[11][20] This activates Phospholipase C (PLC), which cleaves PIP2 into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from

intracellular stores, and DAG activates Protein Kinase C (PKC).[12][20] The resulting

increase in intracellular calcium is a hallmark of orexin receptor activation and leads to

neuronal excitation.[10][20]

Gi/o Pathway: OX2R, and to some extent OX1R, can couple to Gi/o proteins, leading to the

inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[10][12]

Gs Pathway: In some cellular systems, orexin receptors have been shown to couple to Gs,

causing stimulation of adenylyl cyclase and an increase in cAMP.[10][12]

Other Pathways: Orexin signaling also involves the activation of the MAPK/ERK pathway,

PI3K/Akt, and mTORC1 pathways, which are critical for processes like synaptic plasticity and

cell survival.[12]

Visualization: Orexin Signaling Cascade
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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